molecular formula C12H19NO3 B2750894 1-(2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one CAS No. 2224371-84-8

1-(2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one

Cat. No.: B2750894
CAS No.: 2224371-84-8
M. Wt: 225.288
InChI Key: XSLXTFSTCAJWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-1,9-dioxa-4-azaspiro[55]undecan-4-yl)prop-2-en-1-one is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of spiro compounds, which are known for their distinctive fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high purity and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as carbonyl and hydroxyl groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including alcohols, ketones, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in organic synthesis research.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: Its unique structure makes it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

1-(2-Methyl-1,9-dioxa-4-azaspiro[55]undecan-4-yl)prop-2-en-1-one is similar to other spiro compounds, such as 1,9-diazaspiro[55]undecanes and 1,4-dioxa-9-azaspiro[55]undecanes its unique structural features, including the presence of a prop-2-en-1-one group, distinguish it from these compounds

List of Similar Compounds

  • 1,9-Diazaspiro[5.5]undecane

  • 1,4-Dioxa-9-azaspiro[5.5]undecane

  • 1-(4-tert-Butylbenzyl)piperidin-4-one

Properties

IUPAC Name

1-(2-methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-3-11(14)13-8-10(2)16-12(9-13)4-6-15-7-5-12/h3,10H,1,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLXTFSTCAJWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2(O1)CCOCC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.